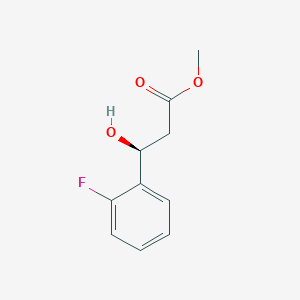

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate

Description

Methyl (S)-3-(2-fluorophenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester featuring a fluorinated aromatic ring at the β-position. The compound’s structure includes a hydroxyl group and a methyl ester moiety, with stereochemical control at the C3 position (S-configuration).

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl (3S)-3-(2-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |

InChI Key |

IYTGMOVPCCCHTJ-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1F)O |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1F)O |

Origin of Product |

United States |

Preparation Methods

Esterification of (s)-3-(2-fluorophenyl)-3-hydroxypropanoic Acid

The most straightforward method to prepare this compound is through the esterification of the corresponding (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid with methanol under acidic conditions. Common acid catalysts include sulfuric acid or hydrochloric acid.

$$

\text{(s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{acid catalyst}]{} \text{this compound} + \text{H}2\text{O}

$$

This method typically involves refluxing the acid with excess methanol and a catalytic amount of acid, followed by removal of water to drive the equilibrium toward ester formation. The product is then purified by silica gel column chromatography to obtain the pure ester.

Stereoselective Hydroxy-Directed Amidation and Hydroxy Ester Formation

Literature reports indicate that hydroxy-directed amidation and esterification methods can be employed to selectively synthesize hydroxy esters with control over stereochemistry. For example, starting from β-lactones or related precursors, nucleophilic ring-opening with methanol in the presence of a base such as sodium methoxide can yield methyl hydroxypropanoates with high stereoselectivity.

In a representative procedure, sodium methoxide in methanol is reacted with β-propiolactone at room temperature under nitrogen atmosphere. The reaction mixture is then stirred at elevated temperature (around 50 °C) for 1 hour, followed by work-up with water and extraction with diethyl ether. After drying and solvent removal, the crude product is purified by silica gel chromatography to yield the methyl 3-hydroxypropanoate derivative with good yield (~39%).

This approach can be adapted to incorporate the 2-fluorophenyl substituent by using appropriately substituted β-lactones or by subsequent functional group transformations.

Magnesium Iodide-Promoted Aldol Addition for Hydroxy Ester Synthesis

An advanced method for synthesizing α-hydroxy esters, including fluorophenyl-substituted derivatives, involves aldol addition reactions catalyzed by magnesium iodide etherate in the presence of a base such as diisopropylethylamine.

In this method, aromatic aldehydes (e.g., 2-fluorobenzaldehyde) are reacted with acyldiazomethane derivatives under mild conditions at room temperature. The magnesium iodide catalyst promotes the formation of α-diazo-β-hydroxy esters, which can be converted to the corresponding hydroxy esters by further transformations.

This method offers high efficiency and stereoselectivity and is suitable for synthesizing complex hydroxy esters including this compound.

Organolithium-Mediated Addition to Esters

Another synthetic route involves the use of organolithium reagents to add to esters or lactones to form 3-hydroxy-3-arylpropanoates. For example, the reaction of an aryl lithium species derived from 2-fluorophenyl precursors with methyl acrylate or related esters under low temperature (0 °C to -78 °C) in tetrahydrofuran (THF) solvent can yield the desired hydroxy ester after quenching and purification.

This method requires careful control of stoichiometry and temperature to favor the formation of the (s)-configured product with high yield (up to 80% in related systems).

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid, Methanol, H2SO4 or HCl | 70-90 | Retains (s)-configuration | Simple, classical method; requires pure acid precursor |

| Sodium methoxide ring-opening of β-propiolactone | Sodium methoxide, Methanol, β-propiolactone, N2 atmosphere, 50 °C | ~39 | Moderate | Useful for hydroxypropanoate derivatives; moderate yield |

| MgI2-promoted aldol addition | MgI2·(Et2O)n, DIPEA, Aromatic aldehyde, Acyldiazomethane, Room temp | 60-90 | High | Efficient and mild; suitable for α-hydroxy esters synthesis |

| Organolithium addition to esters | n-BuLi or aryl lithium, THF, -78 to 0 °C | 55-82 | High | Requires low temperature control; good yields for aryl derivatives |

In-Depth Analysis of Preparation Techniques

Acid-Catalyzed Esterification is the most direct method but requires the availability of enantiomerically pure (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid. The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and loss of water. The stereochemistry is preserved as no chiral center is altered during esterification.

Base-Catalyzed Ring-Opening of β-Lactones allows the formation of hydroxy esters from small cyclic precursors. The nucleophilic attack of methoxide on the β-lactone ring opens it to form the hydroxy ester. This method can introduce the hydroxy and ester functionalities simultaneously but may require further steps to introduce the fluorophenyl group.

Magnesium Iodide-Promoted Aldol Addition is a modern, mild, and efficient method that leverages the Lewis acidity of MgI2 to activate aldehydes toward nucleophilic attack by acyldiazomethane, forming α-diazo-β-hydroxy esters. Subsequent transformations can yield the target hydroxy ester with high stereoselectivity. This method is advantageous for complex molecule synthesis due to mild conditions and good yields.

Organolithium Addition involves the generation of a nucleophilic aryl lithium species, which adds to an ester or lactone to form a tertiary alcohol intermediate. This method allows direct installation of the 2-fluorophenyl group at the 3-position of the hydroxypropanoate skeleton. Temperature control is critical to avoid side reactions and racemization.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-fluorophenyl)-3-oxopropanoate.

Reduction: Formation of 3-(2-fluorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (S)-3-(2-fluorophenyl)-3-hydroxypropanoate with structurally related esters, focusing on substituent effects, stereochemistry, and synthetic outcomes.

Positional Isomerism: Fluorine Substitution on the Phenyl Ring

- Methyl (S)-3-(3-fluorophenyl)-3-hydroxypropanoate (No. 50 in ): Structure: Fluorine at the 3-position of the phenyl ring. Synthesis: Produced via asymmetric reduction of 3-(fluoro-phenyl)-3-oxo-propionic acid methyl ester using (S)-1-phenylethanol dehydrogenase. Key Data: 100% enantiomeric excess (%ee), 100% substrate conversion (S% and R%) .

- Methyl (3S)-3-(3,4-difluorophenyl)-3-hydroxypropanoate (): Structure: Difluoro substitution at the 3- and 4-positions. Molecular Formula: C₁₀H₁₀F₂O₃; Molecular Weight: 216.18 g/mol. No direct data on %ee or synthesis yield is provided, but the structural complexity suggests comparable enantioselective synthesis challenges .

Functional Group Variations: Hydroxy vs. Amino Esters

- Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (): Structure: Amino group replaces the hydroxyl, with chlorine at the 3-position. Key Data: CAS 1245606-65-8; synthesized as a hydrochloride salt. Such derivatives are often intermediates in drug discovery (e.g., protease inhibitors) .

- Methyl (S)-2-amino-3-hydroxypropanoate derivatives (): Example: (S)-10t, a naphthyridine-containing compound with 83% synthesis yield. Comparison: The amino-hydroxypropanoate backbone is integrated into larger pharmacophores, highlighting the versatility of β-hydroxy/amino esters in medicinal chemistry .

Substituent Effects on the Propanoate Chain

- Ethyl 3-(methylsulfonyl)propanoate (): Structure: Methylsulfonyl group at the 3-position. Key Data: CAS 118675-14-2; Molecular Weight: 180.22 g/mol. Comparison: The sulfonyl group increases polarity and stability compared to hydroxyl or fluorine, impacting solubility and metabolic pathways .

- Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate (): Structure: Sulfanyl and hydroxyl groups on the propanoate chain. Key Data: CAS 178870-15-0; Molecular Formula: C₁₆H₁₇NO₃S.

Key Research Findings

Functional Group Impact: Replacement of hydroxyl with amino groups alters physicochemical properties (e.g., basicity), expanding utility in drug discovery but requiring tailored synthetic approaches .

Biological Activity

Methyl (S)-3-(2-fluorophenyl)-3-hydroxypropanoate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁F O₃

- Molecular Weight : 198.19 g/mol

- Functional Groups : The compound features a hydroxypropanoate moiety and a fluorophenyl group, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the hydroxypropanoate moiety can participate in hydrogen bonding, influencing the activity of enzymes or receptors involved in various biological processes.

Biological Activities

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, affecting metabolic pathways linked to disease states.

- Anti-inflammatory Properties : Research has suggested potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Effects : Some studies have indicated analgesic properties, which could be beneficial in pain management therapies.

Research Findings

Various studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications:

- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent.

- Cell Line Studies : In vitro studies using cancer cell lines showed that derivatives of this compound exhibit varying degrees of cytotoxicity, with some derivatives achieving IC50 values indicating significant inhibitory effects on cell proliferation .

Data Table: Summary of Biological Activities

Case Studies

- Case Study 1 : A study focusing on enzyme inhibition found that this compound significantly reduced enzyme activity associated with metabolic disorders, indicating its potential as a therapeutic agent for managing such conditions.

- Case Study 2 : In a cancer research context, derivatives of the compound were tested against various human cancer cell lines, revealing promising results in inhibiting cell growth and proliferation. The most effective derivatives achieved IC50 values below 60 µM, suggesting strong anticancer potential .

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl (S)-3-(2-fluorophenyl)-3-hydroxypropanoate with high enantiomeric purity?

Methodological Answer:

Stereoselective synthesis is critical. A common approach involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration. For example:

- Step 1: Prepare 3-(2-fluorophenyl)-3-ketopropanoate via Friedel-Crafts acylation.

- Step 2: Enantioselective reduction of the ketone using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (S)-hydroxy intermediate .

- Step 3: Esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Ensure reflux conditions for complete conversion .

Key Considerations: Monitor enantiomeric excess (ee) via chiral HPLC and optimize catalyst loading to minimize racemization .

Basic: Which spectroscopic methods are most effective for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.4 ppm), hydroxy proton (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm).

- ¹⁹F NMR: Confirm fluorine substitution (δ -110 to -120 ppm for 2-fluorophenyl) .

- IR Spectroscopy: Detect O–H (3200–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .

- X-ray Crystallography: Use SHELXL (via SHELX suite) for absolute configuration determination. Refinement protocols must account for thermal motion to avoid false chiral assignments .

Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:

- Assay Validation: Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out assay-specific artifacts .

- Control for Enantiopurity: Verify ee (>98%) via chiral HPLC, as minor (R)-enantiomers may antagonize activity .

- Metabolite Screening: Use LC-MS to identify hydrolyzed metabolites (e.g., free acid) that may interfere with results .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., pH, co-solvents) causing discrepancies .

Advanced: What strategies are employed to enhance the metabolic stability of this compound in preclinical pharmacokinetic studies?

Methodological Answer:

- Fluorine Substitution: The 2-fluoro group reduces oxidative metabolism via steric and electronic effects .

- Prodrug Design: Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to delay hydrolysis .

- Formulation: Use cyclodextrin encapsulation or lipid nanoparticles to protect the ester moiety from plasma esterases .

Validation: Monitor stability in simulated gastric fluid (pH 1.2) and liver microsomes .

Basic: What are the critical parameters for maintaining compound integrity during storage and handling of this compound?

Methodological Answer:

- Storage: -20°C in airtight, amber vials under nitrogen to prevent hydrolysis and oxidation .

- Handling: Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid ester degradation .

- Purity Checks: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How does the electronic environment of the 2-fluorophenyl group influence the hydrogen-bonding capacity of the hydroxypropanoate moiety?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine’s electronegativity reduces electron density on the phenyl ring, enhancing hydrogen-bond donor strength of the adjacent hydroxyl group .

- Crystallographic Evidence: SHELX-refined structures show shorter O–H···O distances (≤2.8 Å) compared to non-fluorinated analogs, indicating stronger intermolecular H-bonding .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) reveal increased partial positive charge on the hydroxyl hydrogen (+0.35 e) .

Basic: What computational chemistry approaches are used to predict the interaction between this compound and potential biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model binding to enzymes (e.g., kinases or esterases). Focus on the hydroxypropanoate moiety’s interactions with catalytic residues .

- MD Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-target complexes in physiological conditions .

- QSAR Models: Train models using fluorophenyl-containing analogs’ bioactivity data to predict IC₅₀ values .

Advanced: What experimental approaches are recommended for analyzing chiral inversion risks in this compound during in vivo studies?

Methodological Answer:

- Chiral HPLC: Monitor plasma/tissue samples over time using a Chiralpak AD-H column (hexane:isopropanol = 90:10) to detect (R)-enantiomer formation .

- Isotopic Labeling: Synthesize ¹³C-labeled compound to track inversion via NMR or LC-MS .

- Enzyme Inhibition: Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to assess enzymatic contribution to racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.